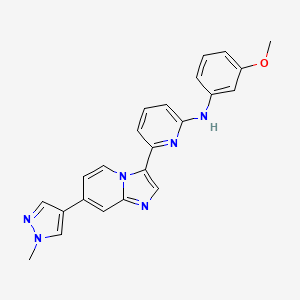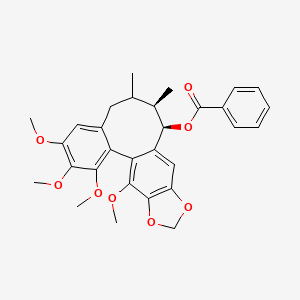
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, valine, aspartic acid, isoleucine, asparagine, and cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The C-terminal amino acid (cysteine) is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next amino acid (asparagine) is coupled using activating agents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amine modifications.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Applications De Recherche Scientifique
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 depends on its specific application
Binding to receptors: The peptide can bind to specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Signal transduction: The peptide can modulate signaling pathways by interacting with intracellular proteins.
Comparaison Avec Des Composés Similaires
Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can be compared to other peptides with similar sequences or functional groups:
Ac-Cys-Val-Asp-Ile-Asn-Asn-Asn-Cys-NH2: A similar peptide with slight variations in amino acid sequence.
Ac-Phe-Lys: Another peptide that can undergo similar chemical reactions but has different biological properties.
N-acetylcysteine (Ac-Cys): A simpler compound that shares the cysteine residue but lacks the complexity of the full peptide.
These comparisons highlight the unique properties of This compound , such as its specific sequence and potential for forming disulfide bonds, which can influence its stability and biological activity.
Propriétés
Formule moléculaire |
C35H56N12O14S2 |
|---|---|
Poids moléculaire |
933.0 g/mol |
Nom IUPAC |
2-[(4R,7S,10S,13S,16S,19S,22S,25R)-25-acetamido-7,10,13-tris(2-amino-2-oxoethyl)-16-[(2S)-butan-2-yl]-4-carbamoyl-6,9,12,15,18,21,24-heptaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-19-yl]acetic acid |
InChI |
InChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1 |
Clé InChI |
VXFIYXDXPBZJRN-HFOKRWRUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)



![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)

![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
